7-(furan-2-yl)-2-morpholino-5-(2-oxo-2-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one
Description
This compound belongs to the thiazolo[4,5-d]pyridazinone class, characterized by a fused thiazole-pyridazinone core. Key structural features include:
- Position 2: A morpholino substituent, enhancing solubility via its polar oxygen atoms.
- Position 5: A 2-oxo-2-phenylethyl chain, which may influence steric and electronic interactions with biological targets.
Synthesized via condensation of methyl esters with hydrazine (78–87% yield), it exhibits analgesic and anti-inflammatory activities in vivo, as demonstrated in the "hot plate" (analgesia) and "acetic acid cramps" (anti-inflammatory) models . Characterization includes ¹H/¹³C-NMR and LC-MS data.
Properties
IUPAC Name |
7-(furan-2-yl)-2-morpholin-4-yl-5-phenacyl-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c26-15(14-5-2-1-3-6-14)13-25-20(27)18-19(17(23-25)16-7-4-10-29-16)30-21(22-18)24-8-11-28-12-9-24/h1-7,10H,8-9,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGQEEDITLHNDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C(=NN(C3=O)CC(=O)C4=CC=CC=C4)C5=CC=CO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that thiazolo[5,4-d]thiazole-based compounds are often used in the field of organic electronics, suggesting that their targets might be related to electronic properties of materials.
Mode of Action
The compound, being a thiazolo[5,4-d]thiazole derivative, is an electron-deficient system with high oxidative stability and a rigid planar structure. This enables efficient intermolecular π–π overlap, which is crucial for its interaction with its targets.
Biochemical Pathways
The compound’s electron-deficient nature and its ability for efficient intermolecular π–π overlap suggest that it might influence pathways related to electron transfer and conductivity.
Pharmacokinetics
It’s noted that the presence of a furan spacer along with two terminal alkyl units significantly improves its absorption and solubility in common organic solvents.
Result of Action
Given its use in organic electronics, it’s likely that the compound influences the electronic properties of materials, potentially enhancing their conductivity and stability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s absorption and solubility can be influenced by the presence of various solvents. Additionally, fabrication parameters such as composition ratio, film thickness, homogeneity of materials, and annealing temperatures can also affect the performance of devices utilizing this compound.
Biological Activity
The compound 7-(furan-2-yl)-2-morpholino-5-(2-oxo-2-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure incorporating a thiazolo-pyridazinone core, which is known for diverse biological activities. The presence of functional groups such as morpholino and furan enhances its pharmacological profile.
Structure Overview
| Component | Description |
|---|---|
| Thiazolo[4,5-d]pyridazin | Heterocyclic core known for bioactivity |
| Furan | Contributes to electron-rich properties |
| Morpholino | Enhances solubility and receptor binding |
| 2-Oxo-2-phenylethyl | Potentially increases lipophilicity |
Anticancer Properties
Recent studies have indicated that derivatives of thiazolo-pyridazinones exhibit significant anticancer activity. For instance, a related compound demonstrated selective inhibition of human cancer cell lines with IC50 values in the micromolar range. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Enzyme Inhibition
The compound has shown promising results as an inhibitor of various enzymes, including:
- Monoamine Oxidase (MAO) : In vitro studies revealed that certain derivatives selectively inhibit MAO-A, which is implicated in mood regulation and neurodegenerative diseases. For example, one derivative exhibited an IC50 value of 54.08 μM against hMAO-A, indicating moderate potency .
Antimicrobial Activity
Preliminary screenings have suggested that the compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. This activity is hypothesized to arise from its ability to disrupt bacterial cell membranes.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the furan and morpholino groups have been shown to significantly affect potency and selectivity.
Key Findings from SAR Studies
- Furan Substitution : Altering the substitution pattern on the furan ring can enhance cytotoxicity against cancer cells.
- Morpholino Group : Variations in the morpholino group can influence solubility and bioavailability, affecting overall therapeutic efficacy.
- Thiazolo Core Modifications : Substituents on the thiazolo ring impact enzyme inhibition profiles.
Case Study 1: Anticancer Efficacy
A study evaluated several thiazolo-pyridazinone derivatives against various cancer cell lines (e.g., MCF-7, HeLa). Results indicated that compounds with specific substitutions on the furan ring exhibited enhanced cytotoxic effects compared to unmodified counterparts.
Case Study 2: MAO Inhibition
In another investigation focusing on neuroprotective effects, derivatives were screened for MAO inhibition. The study highlighted that compounds with a phenyl substitution at the 2-position of the oxo group showed improved selectivity for MAO-A over MAO-B.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- R7 Heterocyclic Groups : Thiophen-2-yl analogs (e.g., Analog A) exhibit superior analgesic and anti-inflammatory activities compared to furan-2-yl derivatives, likely due to thiophene’s higher lipophilicity and stronger π-π stacking with target proteins .
- R2 Amino Groups: Morpholino (target) outperforms piperidino (Analog B) in analgesia, possibly due to improved hydrogen-bonding capacity from morpholine’s oxygen atoms .
- R5 Aromatic Chains : Substituting phenyl (target) with naphthyl (Analog C) increases steric bulk, which may alter binding kinetics but requires further testing .
Physicochemical and Pharmacokinetic Properties
Mechanistic Insights
- Analgesic Activity: Morpholino and thiophen-2-yl groups synergistically enhance µ-opioid receptor interactions in the "hot plate" model .
- Anti-inflammatory Activity : Thiophen-2-yl analogs may inhibit COX-2 more effectively than furan derivatives, as suggested by reduced acetic acid-induced inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
